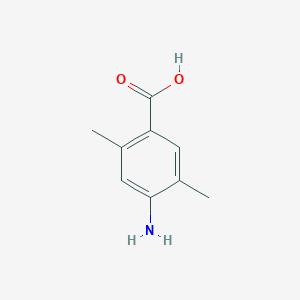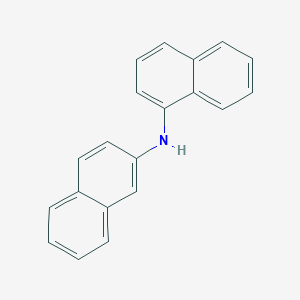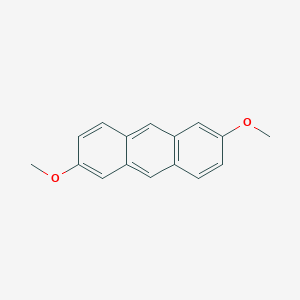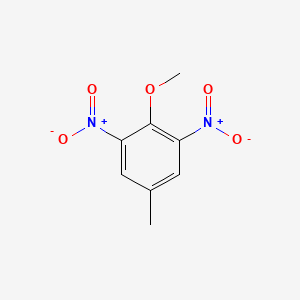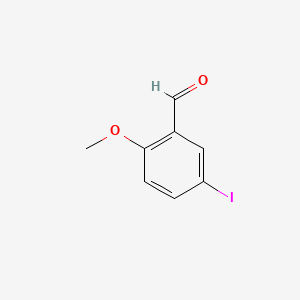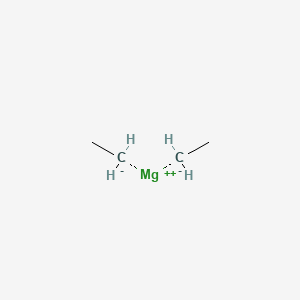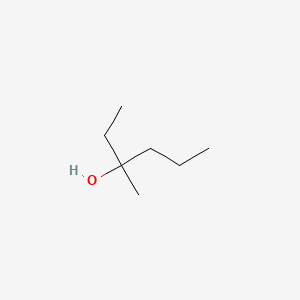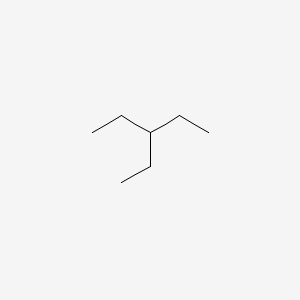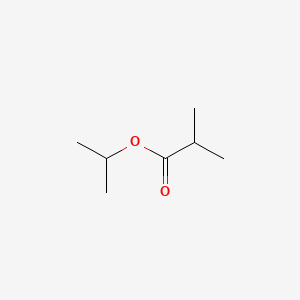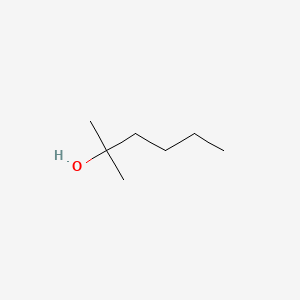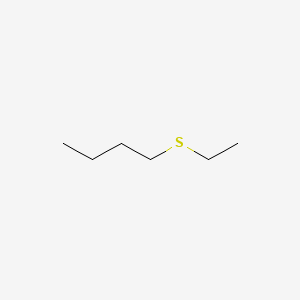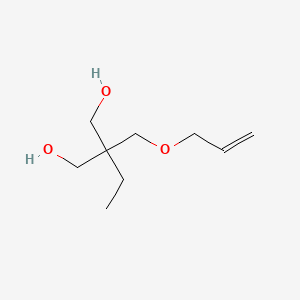
Palmitic acid sucrose monoester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palmitic acid sucrose monoester is a type of sucrose ester, which is a non-ionic surfactant. It is synthesized from sucrose and palmitic acid, a saturated fatty acid. This compound is known for its excellent emulsifying properties and is widely used in the food, cosmetic, and pharmaceutical industries .
准备方法
Synthetic Routes and Reaction Conditions
Palmitic acid sucrose monoester is typically synthesized through a transesterification reaction. This involves reacting sucrose with vinyl palmitate in the presence of a catalyst such as dimethyl sulfoxide. The reaction conditions are carefully controlled to limit the formation of diesters and ensure the production of the monoester compound .
Industrial Production Methods
In industrial settings, the production of this compound involves several steps:
Transesterification Reaction: Sucrose is reacted with vinyl palmitate in the presence of dimethyl sulfoxide.
Distillation and Solvent Extraction: The reaction mixture undergoes distillation and solvent extraction to remove impurities.
Purification: The final product is purified through membrane filtration and drying.
化学反应分析
Types of Reactions
Palmitic acid sucrose monoester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce alcohols .
科学研究应用
Palmitic acid sucrose monoester has a wide range of scientific research applications:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its potential as a transdermal permeation enhancer.
Medicine: Investigated for its use in drug delivery systems.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals
作用机制
The mechanism of action of palmitic acid sucrose monoester involves its ability to reduce the surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which allows it to interact with both hydrophilic and lipophilic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins in biological membranes .
相似化合物的比较
Similar Compounds
- Sucrose monostearate
- Sucrose monolaurate
- Sucrose monooleate
Uniqueness
Palmitic acid sucrose monoester is unique due to its specific fatty acid composition, which provides it with distinct emulsifying properties. Compared to other sucrose esters, it has a higher hydrophobic-lipophilic balance (HLB) value, making it particularly effective in stabilizing oil-in-water emulsions .
属性
CAS 编号 |
26446-38-8 |
|---|---|
分子式 |
C28H52O12 |
分子量 |
580.7 g/mol |
IUPAC 名称 |
[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |
InChI 键 |
DZPKXFNXNJJENH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


